Guanabenz

概要

説明

グアナベンゼンは、主に降圧剤として使用される中枢作用性α2アドレナリン受容体作動薬です。 心臓、腎臓、末梢血管への交感神経の流出を減少させることで血圧を下げることが知られています 。 グアナベンゼンは、多発性硬化症やアルツハイマー病などのさまざまな病態における潜在的な治療効果についても研究されています 。

準備方法

合成経路および反応条件

グアナベンゼンは、2,6-ジクロロベンズアルデヒドとヒドラジンを反応させて2,6-ジクロロベンジリデンヒドラジンを生成する多段階プロセスによって合成できます。 この中間体は次にシアンアミドと反応してグアナベンゼンを生成します 。 反応条件には通常、エタノールやメタノールなどの溶媒を使用することが含まれ、反応を促進するために加熱が必要になる場合があります。

工業生産方法

グアナベンゼンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、収率と純度を最大限に高めるための反応条件の最適化が含まれます。 これには、最終製品が医薬品基準を満たすように、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。

化学反応の分析

反応の種類

グアナベンゼンは、次のようなさまざまな化学反応を起こします。

酸化: グアナベンゼンは酸化されて対応するN-酸化誘導体を形成できます。

還元: グアナベンゼンの還元により、ヒドラジン誘導体が生成される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で使用して置換反応を促進することができます。

主な生成物

これらの反応から生成される主な生成物には、N-酸化誘導体、ヒドラジン誘導体、置換グアナベンゼン化合物があり、これらは薬理学的特性が異なる場合があります 。

科学研究への応用

グアナベンゼンは、幅広い科学研究への応用があります。

化学: グアナベンゼンは、α2アドレナリン受容体作動薬とその化学的性質の研究における参照化合物として使用されます。

生物学: α2アドレナリン受容体作動薬が細胞シグナル伝達経路や遺伝子発現に与える影響を研究するために使用されます。

医学: グアナベンゼンは、多発性硬化症、アルツハイマー病、筋萎縮性側索硬化症などの疾患における潜在的な治療効果について調査されています.

科学的研究の応用

Guanabenz has a wide range of scientific research applications:

Chemistry: this compound is used as a reference compound in the study of alpha-2 adrenergic agonists and their chemical properties.

Biology: It is used to study the effects of alpha-2 adrenergic agonists on cellular signaling pathways and gene expression.

作用機序

グアナベンゼンは、心臓、腎臓、末梢血管への交感神経の流出を減少させることにつながる中枢αアドレナリン刺激を通じて、降圧効果を発揮します。 これにより、収縮期血圧と拡張期血圧が低下し、脈拍がわずかに遅くなります 。 グアナベンゼンは、慢性投与により末梢血管抵抗も低下させます 。 さらに、グアナベンゼンは真核生物翻訳開始因子eIF2αのリン酸化を強化することが示されており、これは神経保護効果に貢献する可能性があります 。

類似化合物との比較

類似化合物

クロニジン: 高血圧や注意欠陥多動性障害に使用される別のα2アドレナリン受容体作動薬。

グアンファシン: 高血圧や注意欠陥多動性障害に使用され、作用機序が似ています。

独自性

グアナベンゼンは、真核生物翻訳開始因子eIF2αのリン酸化を強化できる点でユニークであり、これは他のα2アドレナリン受容体作動薬では一般的な特徴ではありません 。 この特性により、グアナベンゼンは神経変性疾患の治療のための有望な候補となっています。

生物活性

Guanabenz is an alpha-2 adrenergic receptor agonist primarily used as an antihypertensive medication. Recent research has revealed its potential in various biological activities beyond its initial therapeutic use, including antiparasitic effects, neuroprotection, and metabolic regulation.

Antiparasitic Activity

This compound has been identified as a promising candidate for repurposing as an antiparasitic agent, particularly against Toxoplasma gondii and Plasmodium falciparum. Research indicates that this compound interferes with translational control mechanisms critical for the survival of these parasites.

Key Findings:

- In Vitro Efficacy : this compound exhibited significant inhibition of Toxoplasma replication with a 50% effective concentration (EC50) of approximately 6 μM. It disrupted tissue cyst physiology, leading to diminished and misconfigured bradyzoites within cysts .

- In Vivo Protection : In mouse models, this compound not only protected against acute toxoplasmosis but also significantly reduced the number of brain cysts in chronically infected mice .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in the context of amyotrophic lateral sclerosis (ALS). The drug appears to modulate the unfolded protein response (UPR), which is crucial in managing ER stress associated with neurodegenerative diseases.

Case Study Insights:

- Mechanism of Action : this compound reduces ER overload by modulating the synthesis of PPP1R15A, increasing levels of phosphorylated eIF2α, which helps restore proteostasis .

- Animal Models : In studies using C. elegans and zebrafish models of ALS, this compound demonstrated a reduction in disease progression and improved survival rates .

Metabolic Regulation

Recent studies have highlighted this compound's potential in managing obesity and metabolic syndrome. Its ability to inhibit gastric emptying and modulate appetite has been documented.

Experimental Results:

- Weight Loss : In diet-induced obesity models in rats, this compound administration led to an approximate 11% reduction in body weight over 25 days at a dose of 5 mg/kg .

- Metabolic Improvements : The drug significantly decreased plasma triglyceride levels and improved glucose metabolism, indicating its potential for treating metabolic disorders .

Summary of Biological Activities

| Activity | Details |

|---|---|

| Antiparasitic | Effective against Toxoplasma gondii and Plasmodium falciparum, reducing tissue cysts in vivo. |

| Neuroprotective | Modulates UPR in ALS models, reduces protein aggregation, and improves survival rates. |

| Metabolic Regulation | Reduces body weight and improves metabolic parameters such as glucose and triglyceride levels. |

特性

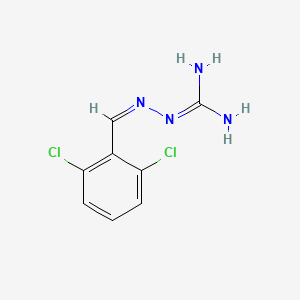

IUPAC Name |

2-[(2,6-dichlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVGELJXXEGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045666 | |

| Record name | Guanabenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.89e-02 g/L | |

| Record name | Guanabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Guanabenz's antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature in addition to a decreased systolic and diastolic blood pressure and a slight slowing of pulse rate. Chronic administration of guanabenz also causes a decrease in peripheral vascular resistance. | |

| Record name | Guanabenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

5051-62-7 | |

| Record name | Guanabenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5051-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanabenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanabenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanabenz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225-227, 228 °C | |

| Details | British Patent 1,019,120. | |

| Record name | Guanabenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | British Patent 1,019,120. | |

| Record name | Guanabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。